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Cat. No.: B12062829

Get Quote

Executive Summary & Technical Context
7-Chloro-5-methyl-1-benzofuran (CAS: 1388020-83-4) is a fused bicyclic intermediate critical

in the synthesis of bioactive hydrazones and carboxylates. Unlike its widely published isomer 5-

chloro-7-methyl-1-benzofuran, public single-crystal X-ray diffraction (SC-XRD) data for the bare

7-chloro-5-methyl scaffold is currently absent from major open repositories (CSD, COD).

This guide serves as a comparative protocol to validate the solid-state identity of this

compound. It contrasts the theoretical packing and physicochemical properties of the target

against experimentally verified "Alternative" isomers. This distinction is vital in drug

development, where regioisomerism (7-Cl vs. 5-Cl) significantly alters

-

stacking interactions, solubility, and receptor binding affinity.
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Feature
Target: 7-Chloro-5-methyl-1-

benzofuran

Comparator: 5-Chloro-7-

methyl-1-benzofuran

Electronic Character
7-Cl withdraws e- density near

Oxygen (O1).[1]

5-Cl withdraws e- density from

C5 (para to O1).[1]

Crystal Packing

Predicted to favor head-to-tail

ngcontent-ng-c2699131324=""

_nghost-ng-c2339441298=""

class="inline ng-star-inserted">

-stacking to minimize Cl...Cl

repulsion.

Experimentally forms "dual

chain" motifs via C-H...O

bonds [1].[1][2]

Melting Point
Predicted: 38-42 °C (Low

melting solid).[1]

Experimental: Derivatives often

>150 °C [2].

Solubility (LogP) ~3.39 (High Lipophilicity).[1] ~3.45 (Comparable).[1]

Comparative Analysis: Target vs. Analogs
Since direct lattice parameters are unavailable, researchers must use Analog Benchmarking.[1]

The table below compares the target's calculated properties with the experimental data of its

closest structural analog, providing a "Quality Control" corridor.

Table 1: Structural & Physicochemical Benchmarks
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Parameter Target (Predicted)
Analog

(Experimental) [1, 3]
Implication for

Screening

Compound
7-Chloro-5-methyl-1-

benzofuran

5-Chloro-7-methyl-2-

phenyl-benzofuran

Use analog data to set

instrument

parameters.[1]

Crystal System
Monoclinic (Likely

P21/c)
Triclinic (P-1)

Expect lower

symmetry due to

asymmetric Cl/Me

placement.[1]

Density ~1.35 g/cm³
1.487 g/cm³ (heavier

due to substituents)

If floatation density <

1.3, suspect solvation

or voids.[1]

H-Bond Donors 0 0

Packing relies on

weak C-H...O and

ngcontent-ng-

c2699131324=""

_nghost-ng-

c2339441298=""

class="inline ng-star-

inserted">

-

interactions.

H-Bond Acceptors 1 (Furan Oxygen) 1

The furan oxygen is

the primary anchor for

directional packing.[1]

Key Motif

Cl...ngcontent-ng-

c2699131324=""

_nghost-ng-

c2339441298=""

class="inline ng-star-

inserted">

interactions

C-H...O (Sulfinyl) & C-

H...Cl

7-Cl position is

sterically crowded;

expect weaker

intermolecular

contacts.
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ngcontent-ng-c2699131324="" class="ng-star-inserted">

Technical Insight: The 7-position chlorine is adjacent to the furan oxygen. In the crystal lattice,

this creates a "dipole clash" zone not present in the 5-chloro isomer. Expect the unit cell to

expand along the b-axis to accommodate this repulsion.

Experimental Protocol: Solid-State Characterization
To generate the missing crystal data, follow this self-validating workflow. This protocol

prioritizes distinguishing the regioisomer from impurities.[1]

Phase 1: Crystallization Screening (Solvent Selection)
Because the molecule is lipophilic (LogP ~3.[1]4) and lacks strong H-bond donors, standard

polar solvents will fail.

Recommended Solvent System: Slow evaporation from Heptane/Ethyl Acetate (9:1) or

Pentane/Dichloromethane (5:1) at 4°C.[1]

Avoid: Methanol or Ethanol (high solubility will prevent nucleation unless supersaturated).[1]

Phase 2: Single Crystal XRD Data Collection
Objective: Determine Unit Cell and Space Group.[1]

Mounting: Select a prism-like crystal (>0.2 mm).[1] Mount on a glass fiber using

perfluoropolyether oil (inert to lipophilic organics).[1]

Temperature: Collect data at 100 K (Cryostream).

Reasoning: Low melting point (<50°C predicted) implies high thermal motion at room

temperature, which will smear electron density maps and obscure the Cl/Me positions.[1]

Refinement Strategy (SHELXL):
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Freely refine the Chlorine occupancy.[1] If occupancy drifts from 1.0, suspect a solid

solution with a dechlorinated impurity (common in synthesis).[1]

Validation: The C-Cl bond length must refine to 1.73–1.75 Å. If it refines to <1.50 Å, you

have likely misassigned a Methyl group as Chlorine (or vice versa).[1]

Phase 3: Regioisomer Verification (NMR vs. XRD)
Before submitting to a database, confirm the 7-Cl position.[1]

XRD Check: Look for the electron density peak of Chlorine (Z=17) specifically at the position

ortho to the furan oxygen.[1]

NMR Cross-Check: In ¹H NMR, the 7-Cl isomer will show a specific coupling pattern for

protons at C4 and C6 (meta-coupling, J ~2 Hz).[1] The 5-Cl isomer would show singlets or

weak coupling for protons at C4 and C7.

Decision Tree: Isomer Identification
The following diagram illustrates the logic flow to distinguish the target from its common

isomers using structural data.
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Unknown Chloromethylbenzofuran Solid

1. Measure Melting Point (MP)

MP < 50°C?

Likely 7-Chloro-5-methyl
(Proceed to XRD)

Yes

Likely Derivative or 5-Chloro Isomer
(Check Purity)

No

2. Single Crystal XRD (100 K)

3. Solve Structure (Direct Methods)

Chlorine Position relative to Oxygen?

Ortho (Position 7)
CONFIRMED TARGET

Distance ~2.8 Å (Ortho)

Para (Position 5)
ISOMER: 5-Chloro-7-methyl

Distance >5.0 Å (Para)

Meta (Position 4/6)
ISOMER: Other

Other

Click to download full resolution via product page

Figure 1: Structural elucidation workflow to distinguish 7-Chloro-5-methyl-1-benzofuran from

high-melting isomers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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